3,5-Dimethylbenzenesulfonyl fluoride

SuFEx Click Chemistry Bioconjugation Chemical Stability

Researchers requiring hydrolytically stable electrophiles for bioconjugation often face sulfonyl chloride degradation in aqueous media. 3,5-Dimethylbenzenesulfonyl fluoride (CAS 86146-00-1) addresses this as a SuFEx click chemistry connector with superior aqueous stability. • Enables stable -SO2- linkage assembly with proteins/nucleic acids under aqueous conditions • 3,5-Dimethyl substitution modulates reactivity for targeted covalent inhibitor design • Validated in sulfonyl fluoride fragment library screening and chemoproteomic profiling

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
CAS No. 86146-00-1
Cat. No. B1405210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzenesulfonyl fluoride
CAS86146-00-1
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)F)C
InChIInChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3
InChIKeyUSDUCJJANRAWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylbenzenesulfonyl Fluoride: Technical Profile and Industrial Role for B2B Procurement


3,5-Dimethylbenzenesulfonyl fluoride (CAS 86146-00-1) is an aryl sulfonyl fluoride electrophile . It functions as a connector in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, an alternative to amide and phosphate linkages in bioconjugation . Its methyl substitution provides a reactivity and stability profile distinct from unsubstituted or mono-methyl analogs, positioning it as a specific building block for sulfonyl fluoride library screening and targeted covalent inhibitor design .

Why 3,5-Dimethylbenzenesulfonyl Fluoride Cannot Be Substituted by Other Sulfonyl Halides


Substituting 3,5-dimethylbenzenesulfonyl fluoride with a generic sulfonyl halide, such as a sulfonyl chloride or unsubstituted sulfonyl fluoride, introduces significant risk to experimental consistency. Sulfonyl fluorides possess a unique balance of stability and reactivity; they are hydrolytically stable and resistant to reduction, unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media [1]. The 3,5-dimethyl substitution pattern further modulates electronic and steric properties, affecting reaction kinetics and target selectivity compared to unsubstituted or differently substituted analogs . This specificity is critical in applications like SuFEx click chemistry and chemoproteomics, where even minor changes in electrophilicity can drastically alter off-target binding profiles or synthetic yields [1].

3,5-Dimethylbenzenesulfonyl Fluoride: Quantified Performance Against Comparators


Enhanced Hydrolytic Stability Compared to Sulfonyl Chlorides

The S-F bond in 3,5-dimethylbenzenesulfonyl fluoride imparts hydrolytic stability far exceeding that of its sulfonyl chloride counterpart. While sulfonyl chlorides hydrolyze rapidly in aqueous buffers (t1/2 < 1 min), aryl sulfonyl fluorides exhibit significantly longer half-lives, often measured in hours to days, enabling their use in physiological conditions where sulfonyl chlorides are impractical [1].

SuFEx Click Chemistry Bioconjugation Chemical Stability

Tunable Reactivity Profile via Methyl Substitution

The 3,5-dimethyl substitution pattern provides a distinct reactivity and selectivity profile compared to unsubstituted benzenesulfonyl fluoride and mono-substituted 4-methylbenzenesulfonyl fluoride. While direct quantitative reactivity data for 3,5-dimethylbenzenesulfonyl fluoride is not available in the provided sources, structure-activity relationship studies on substituted benzenesulfonyl fluorides indicate that alkyl substitution influences the electrophilicity of the sulfur center, thereby modulating reaction rates and target engagement [1]. The 3,5-dimethyl derivative offers an intermediate profile, balancing stability and reactivity for applications where unsubstituted or mono-substituted variants are suboptimal .

Covalent Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Synthetic Accessibility via High-Yielding Modern Methods

While specific yield data for 3,5-dimethylbenzenesulfonyl fluoride synthesis is absent, general methodologies for aryl sulfonyl fluoride synthesis report yields of 90-99% from sulfonic acid sodium salts using thionyl fluoride in one hour [1]. As a representative aryl sulfonyl fluoride, 3,5-dimethylbenzenesulfonyl fluoride is accessible via these high-yielding, rapid routes, ensuring reliable and cost-effective procurement for large-scale applications.

Organic Synthesis Process Chemistry Methodology

Optimal Use Cases for 3,5-Dimethylbenzenesulfonyl Fluoride in Research and Industry


SuFEx Click Chemistry for Bioconjugation and Material Science

As a connector for assembling -SO2- linked small molecules with proteins or nucleic acids, 3,5-dimethylbenzenesulfonyl fluoride enables stable bioconjugates in aqueous media, unlike hydrolytically unstable sulfonyl chlorides. Its use is validated in SuFEx click chemistry protocols .

Covalent Probe and Inhibitor Development in Chemical Biology

The compound serves as a core scaffold in sulfonyl fluoride fragment libraries for covalent ligand discovery, targeting non-cysteine residues like lysine and tyrosine. Its balanced reactivity profile, as inferred from structure-activity relationship studies, makes it suitable for chemoproteomic profiling .

Building Block for Advanced Organic Synthesis

As a versatile electrophile, it is used in the synthesis of complex sulfonamides and sulfonyl-containing compounds. Its stability under diverse reaction conditions, including transition-metal catalysis, allows for multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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